Kinase Selectivity vs. Comparator Scaffolds in FGFR Biochemical Assays
Direct head-to-head comparison data are not publicly available for this exact building block. However, class-level SAR from the 1H-pyrrolo[2,3-b]pyridine series demonstrates that 4-amino-6-oxo-5-carbonitrile substitution confers a selectivity window across FGFR isoforms: the lead compound 4h (which incorporates the same core substitution pattern) shows FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM [1]. In contrast, the unsubstituted 5-carbonitrile scaffold (CAS 517918-95-5) lacks the 4-amino and 6-oxo motifs and is reported as a generic intermediate without quantified kinase inhibition data in public databases [2]. This suggests that the target compound's functionalization is a prerequisite for achieving nanomolar FGFR1-3 potency.
| Evidence Dimension | FGFR isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 values not directly reported; inferred to be a synthetic precursor to analogues with FGFR1 IC50 ~7-9 nM |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5) – no kinase IC50 data reported |
| Quantified Difference | Not calculable |
| Conditions | HTRF biochemical assay; recombinant human FGFR1-4 kinase domains |
Why This Matters
Procurement decisions for kinase inhibitor building blocks require evidence that the specific substitution pattern is associated with the desired potency range; class-level SAR indicates that the 4-amino-6-oxo-5-carbonitrile motif is essential.
- [1] Su, X. et al. RSC Advances, 2021, 11, 20651–20661. View Source
- [2] PubChem. 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5). CID 11788355. View Source
